molecular formula C10H11N3 B1307055 1-[2-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 25373-55-1

1-[2-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No. B1307055
CAS RN: 25373-55-1
M. Wt: 173.21 g/mol
InChI Key: JHDMBRSDCFLSTD-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-1-yl)phenyl]methanamine is a compound that features an imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms, which is a common motif in many pharmaceuticals due to its resemblance to the histidine side chain and its ability to participate in hydrogen bonding and metal coordination. The compound's structure suggests potential biological activity, as imidazole derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related compound, involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, with the presence of N,N-dimethylformamide/sulfur leading to the desired product . Another synthetic pathway to substituted imidazoles has been developed from amino phenols, where key intermediates are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, and the imidazole ring is formed from two methanimine groups . These methods highlight the versatility and creativity in synthesizing imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. This ring system is ionizable and aromatic, which can improve the pharmacokinetic characteristics of molecules containing it, optimizing solubility and bioavailability . The imidazole ring's ability to participate in various chemical interactions makes it a valuable scaffold in medicinal chemistry.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, which can be utilized to create a variety of compounds with potential biological activities. For example, the synthesis of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride . The reactivity of the imidazole ring allows for the formation of diverse structures, which can be tailored for specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by the presence of the imidazole ring. This ring contributes to the compound's stability, acidity, and ability to form hydrogen bonds, which are important for its interactions with biological molecules. The spectral characterization of these compounds, including IR, NMR, and mass spectrometry, provides detailed information about their structures and the nature of their substituents .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302 and H318 . This means it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

(2-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDMBRSDCFLSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390303
Record name 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-imidazol-1-yl)phenyl]methanamine

CAS RN

25373-55-1
Record name 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-imidazol-1-yl-benzonitrile (200 mg, 1.2 mmol) in ethanol saturated with ammonia (20 ml) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere for 4 h. The reaction mixture was filtered over celite and concentrated to give 2-Imidazol-1-yl-benzylamine; 1H NMR (CDCl3, 400 MHz) δ7.69 (bs, 1H), 7.57 (m, 1H), 7.47 (m, 1H), 7.38 (m, 1H), 7.27 (m, 1H), 7.22 (bs, 1H), 7.16 (m, 1H) 3.73 (s, 2H).
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